3,4,5-Trihydroxybenzoic acid benzyl ester
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Description
3,4,5-Trihydroxybenzoic acid, also known as Gallic acid, is a trihydroxybenzoic acid with the formula C6H2(OH)3CO2H . It is classified as a phenolic acid and is found in gallnuts, sumac, witch hazel, tea leaves, oak bark, and other plants . It is a white solid, although samples are typically brown owing to partial oxidation . Salts and esters of gallic acid are termed "gallates" .
Molecular Structure Analysis
The molecular structure of 3,4,5-Trihydroxybenzoic acid is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
3,4,5-Trihydroxybenzoic acid is used as a starting material for the preparation of psychedelic alkaloid mescaline . It is also used to produce polyesters based on phloretic acid and gallic acid . In addition to this, it is used in the preparation of its esters such as methyl gallate, ethyl gallate, propyl gallate, octyl gallate, and doceyl gallate .Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4,5-Trihydroxybenzoic acid include a molecular weight of 170.12 g/mol . It is a white solid, although samples are typically brown owing to partial oxidation . More detailed properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, acidity, magnetic susceptibility, and solubility in water are available .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
benzyl 3,4,5-trihydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c15-11-6-10(7-12(16)13(11)17)14(18)19-8-9-4-2-1-3-5-9/h1-7,15-17H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCCQNGKAFBWAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=C(C(=C2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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